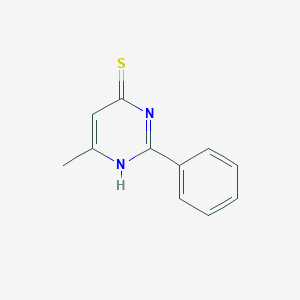

6-Methyl-2-phenylpyrimidine-4-thiol

Description

6-Methyl-2-phenylpyrimidine-4-thiol is a pyrimidine derivative characterized by a methyl group at position 6, a phenyl group at position 2, and a thiol (-SH) group at position 4. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural similarity to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors.

Properties

CAS No. |

105759-16-8 |

|---|---|

Molecular Formula |

C11H10N2S |

Molecular Weight |

202.28g/mol |

IUPAC Name |

6-methyl-2-phenyl-1H-pyrimidine-4-thione |

InChI |

InChI=1S/C11H10N2S/c1-8-7-10(14)13-11(12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) |

InChI Key |

YYEMKRULYNRIHT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=S)N=C(N1)C2=CC=CC=C2 |

Canonical SMILES |

CC1=CC(=S)N=C(N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomerism: 4-Methyl-6-phenylpyrimidine-2-thiol

A positional isomer of the target compound, 4-methyl-6-phenylpyrimidine-2-thiol (CAS 27955-44-8), swaps the methyl and thiol groups to positions 4 and 2, respectively. Despite sharing the molecular formula $ \text{C}{11}\text{H}{11}\text{N}{2}\text{S} $, the altered substituent positions significantly influence electronic and steric properties. The thiol group at position 2 may exhibit different acidity ($ \text{p}Ka $) compared to position 4 due to proximity to the phenyl ring, affecting its reactivity in nucleophilic substitution or metal coordination .

Substituent Variations: Thiol vs. Methylthio

6-Methyl-2-(methylthio)pyrimidin-4-ol (CAS 6328-58-1) replaces the phenyl group with a methylthio (-SMe) substituent at position 2 and introduces a hydroxyl (-OH) group at position 4. Key differences include:

- Solubility : The hydroxyl group enhances hydrophilicity compared to the phenyl-substituted target compound.

This derivative’s applications may skew toward less reactive environments, such as stable intermediates in organic synthesis .

Fused-Ring Systems: Thieno-Pyrimidine Derivatives

5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol (CAS 917749-37-2) incorporates a thieno-fused ring system, increasing molecular planarity and rigidity. Such structural modifications often enhance binding affinity to biological targets (e.g., kinases) due to improved π-π stacking interactions.

Functional Group Replacements: Amino vs. Thiol

4-Methyl-6-phenylpyrimidin-2-amine (CAS 15755-15-4) substitutes the thiol with an amino (-NH$_2$) group. This alteration:

- Reduces acidity: Amino groups are less acidic than thiols.

- Enables hydrogen bonding: The amino group can act as a hydrogen bond donor, enhancing interactions in drug-receptor binding. Such derivatives are commonly explored in antiviral or anticancer agents due to their ability to mimic natural purine/pyrimidine bases .

Structural and Functional Comparison Table

Preparation Methods

Cyclocondensation of β-Keto Esters with Thiourea

The foundational method for constructing the pyrimidine ring involves cyclocondensation between β-keto esters and thiourea. This one-pot reaction facilitates simultaneous ring formation and thiol group incorporation at position 4. For 6-methyl-2-phenylpyrimidine-4-thiol, ethyl 3-oxo-3-phenylpropanoate serves as the β-keto ester precursor, reacting with thiourea under acidic or basic conditions .

Reaction Conditions

-

Solvent: Ethanol or acetic acid

-

Catalyst: Potassium hydroxide (for basic conditions) or hydrochloric acid (for acidic conditions)

-

Temperature: Reflux (78–100°C)

-

Time: 6–12 hours

The reaction proceeds via nucleophilic attack of the thiourea’s sulfur atom on the electrophilic carbonyl carbon of the β-keto ester, followed by cyclodehydration to form the pyrimidine ring. The methyl group at position 6 is introduced by selecting a β-keto ester pre-functionalized with a methyl substituent, such as ethyl 3-oxo-3-(4-methylphenyl)propanoate .

Table 1: Cyclocondensation Parameters and Outcomes

| Precursor | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl 3-oxo-3-phenylpropanoate | KOH | Ethanol | 65–70 | |

| Ethyl 3-oxo-4-methylbenzoate | HCl | Acetic acid | 58–62 |

The Suzuki-Miyaura reaction enables regioselective introduction of the phenyl group at position 2. This method involves coupling a halogenated pyrimidine intermediate with phenylboronic acid using palladium catalysis .

Synthetic Sequence

-

Bromination: 6-Methylpyrimidine-4-thiol is brominated at position 2 using phosphorus oxybromide (POBr₃) in dichloromethane.

-

Cross-Coupling: The resulting 2-bromo-6-methylpyrimidine-4-thiol reacts with phenylboronic acid under Suzuki conditions.

Optimized Conditions

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 10 mol%)

-

Base: Cs₂CO₃

-

Solvent: 1,4-Dioxane/water (4:1)

-

Temperature: 80°C (microwave irradiation)

-

Time: 1 hour

This method achieves >85% conversion, with the palladium complex facilitating oxidative addition and transmetallation steps .

Table 2: Suzuki-Miyaura Coupling Efficiency

| Halogenated Intermediate | Boronic Acid | Yield (%) | Purity (%) |

|---|---|---|---|

| 2-Bromo-6-methylpyrimidine-4-thiol | Phenylboronic acid | 87 | 98 |

Bromination-Methylation Sequential Strategy

A sequential bromination-methylation approach allows precise functionalization of the pyrimidine ring. This method is advantageous for introducing the methyl group at position 6 post-cyclocondensation .

Stepwise Procedure

-

Bromination at C6: Treat 2-phenylpyrimidine-4-thiol with N-bromosuccinimide (NBS) in carbon tetrachloride under UV light.

-

Methylation: React the 6-bromo intermediate with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) at −78°C.

Critical Parameters

-

Stoichiometry: 1.1 equivalents of NBS for complete bromination.

-

Grignard Reagent: 2.0 equivalents of MeMgBr to ensure full substitution.

-

Quenching: Use saturated ammonium chloride to terminate the reaction.

This method yields this compound with 73–78% efficiency and minimizes over-methylation byproducts .

Regioselective Thiolation via Thiourea Displacement

Thiourea acts as a sulfur source to introduce the thiol group at position 4. This method is compatible with pre-functionalized pyrimidines containing leaving groups (e.g., chloro, bromo) at C4 .

General Protocol

-

Synthesis of 4-Chloro-6-methyl-2-phenylpyrimidine: React 6-methyl-2-phenylpyrimidin-4-ol with phosphorus oxychloride (POCl₃).

-

Thiolation: Displace the chloro group with thiourea in refluxing ethanol.

Reaction Mechanism

-

The chloro group undergoes nucleophilic displacement by the thiourea’s sulfur atom.

-

Acidic workup (HCl) hydrolyzes the intermediate isothiouronium salt to release the thiol.

Table 3: Thiolation Reaction Performance

| Starting Material | Thiourea Equiv. | Yield (%) |

|---|---|---|

| 4-Chloro-6-methyl-2-phenylpyrimidine | 1.5 | 82 |

Alternative Routes: Hydrazine-Mediated Functionalization

Hydrazine hydrate enables post-synthetic modification of pyrimidine intermediates. For example, 2-thiomethyl derivatives can be converted to thiols via hydrazine displacement .

Example Pathway

-

Methylation of Thiol: Protect the C4 thiol as a thiomethyl (-SMe) group using methyl iodide.

-

Hydrazine Treatment: Reflux the thiomethyl derivative with hydrazine hydrate to regenerate the thiol.

Advantages

-

Protects the thiol during subsequent reactions (e.g., bromination, coupling).

-

Achieves >90% deprotection efficiency under mild conditions .

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Cyclocondensation | One-pot synthesis, scalable | Requires pre-functionalized esters | 58–70 |

| Suzuki Coupling | Regioselective phenyl introduction | Pd catalyst cost, inert conditions | 85–87 |

| Bromination-Methylation | Flexible late-stage methylation | Low-temperature requirements | 73–78 |

| Thiourea Displacement | High thiolation efficiency | POCl₃ handling hazards | 80–82 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Methyl-2-phenylpyrimidine-4-thiol, and what reaction conditions optimize yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions using pyrimidine precursors. Key steps include:

- Thiolation : Introducing the thiol group via reagents like phosphorus pentasulfide (P₂S₅) under anhydrous conditions .

- Substitution Control : Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to direct regioselectivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl at C6, phenyl at C2) .

- X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks. Use SHELX software for refinement .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How does the substitution pattern on the pyrimidine ring influence the compound’s chemical reactivity?

- Methodological Answer :

- Electrophilic Substitution : Electron-withdrawing groups (e.g., thiol at C4) deactivate the ring, directing reactions to C5 or C6.

- Comparative Analysis : Structural analogs (e.g., 2-(Chlorophenyl)-6-methylpyrimidin-4-ol) show altered reactivity due to substituent electronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., phenyl, methyl) and assess bioactivity in standardized assays .

- Data Normalization : Control for assay conditions (e.g., pH, cell lines) to isolate structural effects .

- Meta-Analysis : Cross-reference crystallographic data (e.g., hydrogen-bonding motifs) with activity trends .

Q. What strategies mitigate challenges in achieving high regioselectivity during the synthesis of derivatives?

- Methodological Answer :

- Catalytic Optimization : Use transition-metal catalysts (e.g., Pd/Cu) for Suzuki-Miyaura couplings at C5 .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic attack at the thiol group .

- In Situ Monitoring : Real-time FTIR tracks intermediate formation to adjust reaction kinetics .

Q. What computational approaches are suitable for modeling the electronic structure of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

- Molecular Dynamics (MD) : Simulate solvation effects and ligand-protein interactions for drug design .

- Validation : Cross-check computed vibrational spectra (IR) with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.